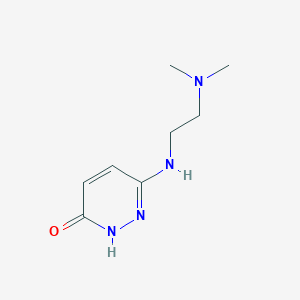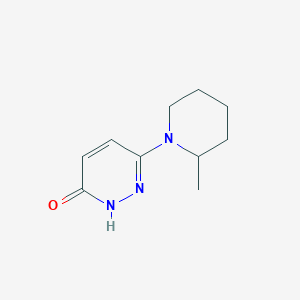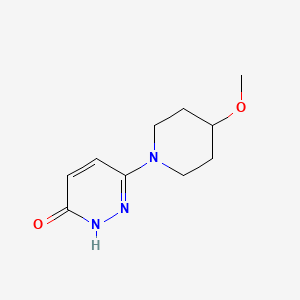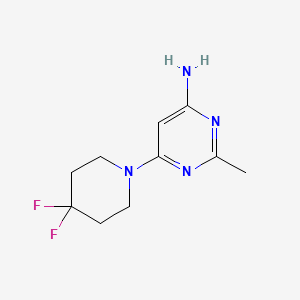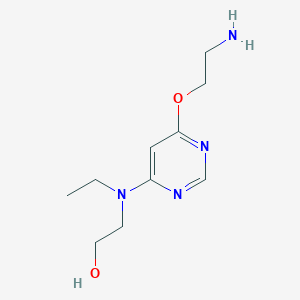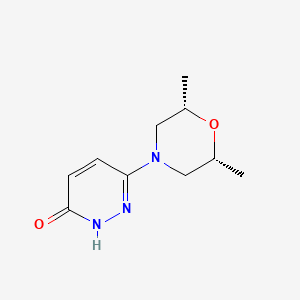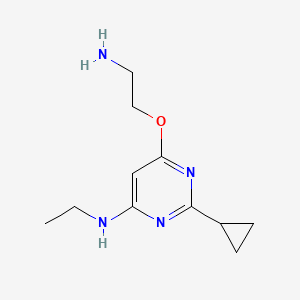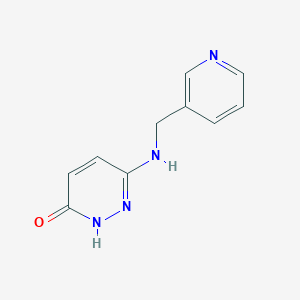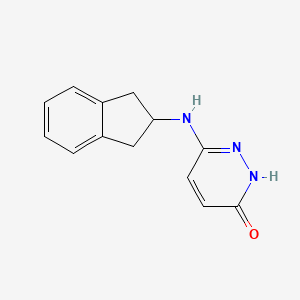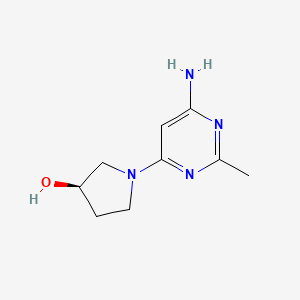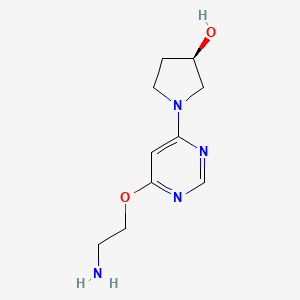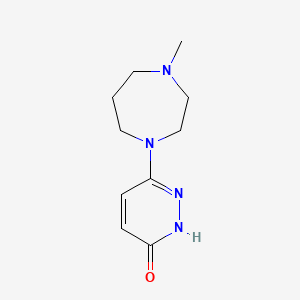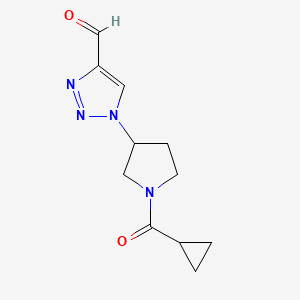
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that features a cyclopropane ring, a pyrrolidine ring, and a triazole ring
Mechanism of Action
Target of Action
The primary target of 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is the enzyme Fatty Acid Synthase (FASN) . FASN is the rate-limiting enzyme in the process of fatty acid synthesis .
Mode of Action
This compound interacts with its target, FASN, by inhibiting its activity . This inhibition is measured using 3H-acetyl-CoA and malonyl-CoA as substrates .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of FASN . This results in a decrease in the production of palmitate, a key product of this pathway .
Pharmacokinetics
The compound’s interaction with fasn suggests it has the ability to penetrate cells and interact with intracellular targets .
Result of Action
The inhibition of FASN by this compound leads to a decrease in the synthesis of fatty acids . This can have various molecular and cellular effects, depending on the specific role of these fatty acids in the cell.
Biochemical Analysis
Biochemical Properties
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of fatty acid synthase (FASN) by binding to its active site . This interaction leads to a decrease in fatty acid synthesis, which can have various downstream effects on cellular metabolism. Additionally, the compound has been observed to interact with other enzymes such as 1,5-anhydro-D-fructose reductase , further highlighting its potential as a versatile biochemical tool.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of FASN activity by this compound can lead to alterations in lipid metabolism, affecting cell membrane composition and signaling pathways . Furthermore, changes in gene expression related to lipid metabolism and energy homeostasis have been observed, indicating the compound’s potential impact on cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FASN, inhibiting its enzymatic activity . This inhibition disrupts the synthesis of fatty acids, leading to downstream effects on cellular metabolism. Additionally, the compound’s interaction with 1,5-anhydro-D-fructose reductase suggests a broader range of molecular targets and mechanisms of action . These interactions highlight the compound’s potential as a valuable tool for studying metabolic pathways and enzyme regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its activity and efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate lipid metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes . These findings highlight the importance of determining the optimal dosage for achieving desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as FASN and 1,5-anhydro-D-fructose reductase, influencing metabolic flux and metabolite levels . The compound’s impact on lipid metabolism is particularly notable, as it can alter the synthesis and breakdown of fatty acids, affecting overall cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s efficacy and specificity in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its intended sites of action
Preparation Methods
The synthesis of 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the cyclopropane and triazole rings. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct formation of each ring structure. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of ring structures and functional groups. Similar compounds include:
Pyrrolidine derivatives: These compounds also feature a pyrrolidine ring and are used in various applications, including drug discovery and materials science.
Triazole derivatives: These compounds contain a triazole ring and are known for their biological activity and use in pharmaceuticals.
Cyclopropane derivatives: These compounds include a cyclopropane ring and are used in organic synthesis and as intermediates in chemical reactions
This unique combination of rings and functional groups makes this compound a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-7-9-5-15(13-12-9)10-3-4-14(6-10)11(17)8-1-2-8/h5,7-8,10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYRHBMUUPHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)
